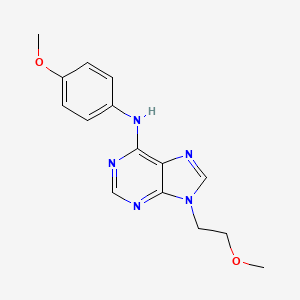
9-cyclopropyl-N-(2-ethoxyphenyl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-cyclopropyl-N-(2-ethoxyphenyl)-9H-purin-6-amine: is a synthetic organic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a cyclopropyl group, an ethoxyphenyl group, and a purine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-N-(2-ethoxyphenyl)-9H-purin-6-amine typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl bromide.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through nucleophilic substitution reactions, where an ethoxyphenyl halide reacts with the purine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production, ensuring safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the ethoxyphenyl or cyclopropyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidized Derivatives: Compounds with additional oxygen functionalities.
Reduced Analogs: Compounds with reduced functional groups.
Substituted Products: Compounds with modified side chains.
Wissenschaftliche Forschungsanwendungen
9-cyclopropyl-N-(2-ethoxyphenyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 9-cyclopropyl-N-(2-ethoxyphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-cyclopropyl-9H-purin-6-amine: Lacks the ethoxyphenyl group.
N-(2-ethoxyphenyl)-9H-purin-6-amine: Lacks the cyclopropyl group.
9H-purin-6-amine: Lacks both the cyclopropyl and ethoxyphenyl groups.
Uniqueness
Structural Features: The combination of cyclopropyl and ethoxyphenyl groups makes 9-cyclopropyl-N-(2-ethoxyphenyl)-9H-purin-6-amine unique.
Biological Activity: The specific structural features may confer unique biological activities compared to similar compounds.
Eigenschaften
IUPAC Name |
9-cyclopropyl-N-(2-ethoxyphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-2-22-13-6-4-3-5-12(13)20-15-14-16(18-9-17-15)21(10-19-14)11-7-8-11/h3-6,9-11H,2,7-8H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJPUVRHQCPPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine](/img/structure/B6468002.png)
![2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B6468011.png)
![6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468016.png)
![N-(4-chloro-3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468035.png)

![N-(4-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468053.png)
![N-[(2,4-dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine](/img/structure/B6468060.png)
![6-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468066.png)
![6-(difluoromethyl)-2-[4-(9H-purin-6-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6468071.png)
![N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468084.png)
![9-(2-methoxyethyl)-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine](/img/structure/B6468089.png)
![9-(2-methoxyethyl)-N-[3-(trifluoromethyl)phenyl]-9H-purin-6-amine](/img/structure/B6468097.png)
![2-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468099.png)
![9-(2-methoxyethyl)-6-{5-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468105.png)
